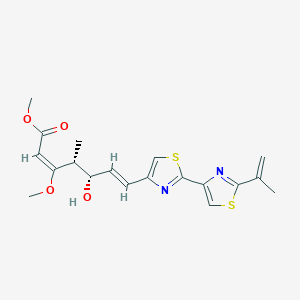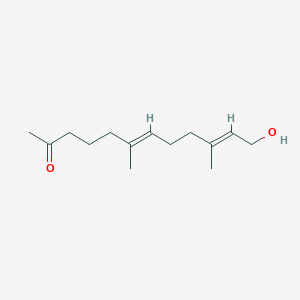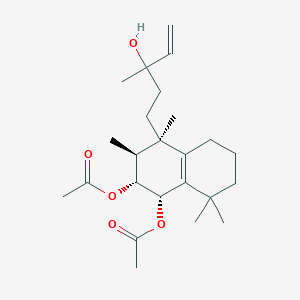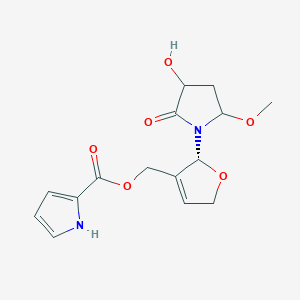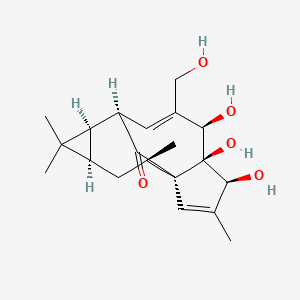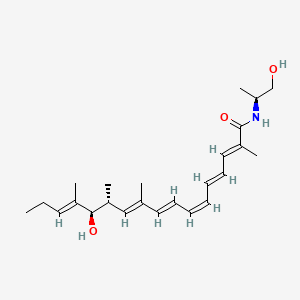
Myxalamid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myxalamid C is a fatty amide.
Applications De Recherche Scientifique
Secondary Metabolite Screening The diversity of secondary metabolites produced by Myxococcus xanthus strains has been explored using electrospray ionization mass spectrometry (ESI-MS) and LC-MS/MS profiling. This methodological approach led to the detection of metabolite peaks analogous to the myxalamid series, including myxalamid A, B, and C, and identified myxalamid K as a novel compound. Such chemical screening is pivotal for discovering unknown microbial secondary metabolites, which could include variants of Myxalamid C or related compounds with potential applications in scientific research (Kim et al., 2009).
Novel Biosynthetic Features Research into the myxalamid biosynthetic gene cluster of the myxobacterium Stigmatella aurantiaca Sga15 has revealed novel features in the combined polyketide synthase/non-ribosomal peptide synthetase system responsible for myxalamid production. Notably, the terminal non-ribosomal peptide synthetase (NRPS) extends the polyketide chain with alanine, contributing to the unique structure of myxalamids. This discovery opens up possibilities for manipulating the biosynthetic pathways to generate novel myxalamid variants, including Myxalamid C, through combinatorial biosynthesis techniques (Silakowski et al., 2001).
Propriétés
Nom du produit |
Myxalamid C |
|---|---|
Formule moléculaire |
C24H37NO3 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylheptadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C24H37NO3/c1-7-13-19(3)23(27)21(5)16-18(2)14-11-9-8-10-12-15-20(4)24(28)25-22(6)17-26/h8-16,21-23,26-27H,7,17H2,1-6H3,(H,25,28)/b9-8-,12-10+,14-11+,18-16+,19-13+,20-15+/t21-,22+,23+/m1/s1 |
Clé InChI |
QGJPEZISMDKYLK-HSSWLXNDSA-N |
SMILES isomérique |
CC/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O |
SMILES canonique |
CCC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Synonymes |
myxalamid C myxalamide C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




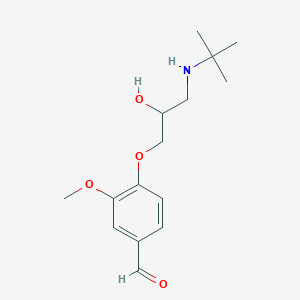
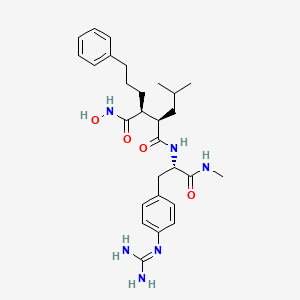
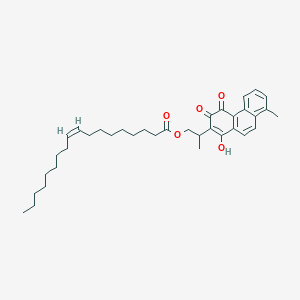
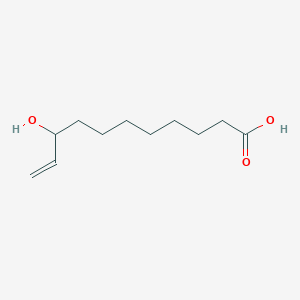
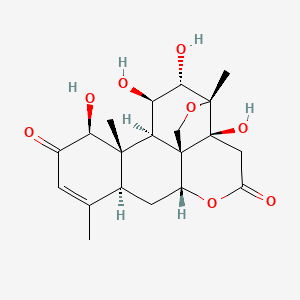

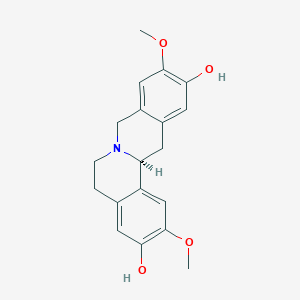
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)
